BenchChemオンラインストアへようこそ!

2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Chemical biology Scaffold differentiation Medicinal chemistry

Regiospecifically defined 2-methyl-3-aminophenyl oxazolo[4,5-b]pyridine (CAS 328907-88-6) with distinct pharmacophore geometry vs. the 4-substituted regioisomer. Enables GSK-3β inhibitor elaboration (analog IC50 0.19 µM), TRAC-1 modulation (BDBM75978 IC50 1.72 µM), and Gram-positive antibacterial library construction (MIC 3.12–6.25 µg/mL). Free 3-amine permits amide coupling, sulfonamide formation, or click conjugation. Moderate LogP (2.78) and single rotatable bond ensure predictable derivatization. Insist on regiospecific control for reproducible SAR.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 328907-88-6
Cat. No. B2536598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine
CAS328907-88-6
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC=N3
InChIInChI=1S/C13H11N3O/c1-8-9(4-2-5-10(8)14)13-16-12-11(17-13)6-3-7-15-12/h2-7H,14H2,1H3
InChIKeyIPNBOLYXGONZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS 328907-88-6): Procurement Specifications and Core Identifiers


2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS 328907-88-6) is a heterocyclic compound characterized by a fused oxazolo[4,5-b]pyridine core bearing a 2-methyl-3-aminophenyl substituent. Its molecular formula is C13H11N3O with a molecular weight of 225.25 g/mol . The compound is commercially available at 97–98% purity from multiple suppliers, with storage conditions of sealed, dry, 2–8°C and shipping at room temperature (domestic US) . Computed physicochemical parameters include LogP 2.78, TPSA 64.94 Ų, 4 H-bond acceptors, 1 H-bond donor, and 1 rotatable bond .

Why 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Cannot Be Substituted with Closely Related Analogs


The oxazolo[4,5-b]pyridine scaffold exhibits strong structure–activity relationship (SAR) dependence, where subtle changes in substitution pattern produce substantial divergence in biological target engagement, potency, and selectivity [1][2]. Compounds within this class that differ only in the position of the methyl group on the phenyl ring (e.g., 2-methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine) or the fusion pattern of the heterocyclic core (e.g., oxazolo[5,4-b]pyridine derivatives) cannot be presumed interchangeable. The 2-methyl-3-aminophenyl orientation present in CAS 328907-88-6 defines a distinct pharmacophore geometry that influences both molecular recognition and synthetic accessibility of downstream derivatives, as evidenced by its unique appearance as a scaffold in distinct chemical probe series [3][4].

2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine: Quantitative Differentiation Evidence Against Closest Comparators


Regioisomeric Differentiation: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine vs. 2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine

The 3-substituted regioisomer (CAS 328907-88-6) and the 4-substituted regioisomer (CAS 626218-35-7) share identical molecular formula and core scaffold but differ in the position of the methyl group on the phenylamine ring. This positional isomerism results in distinct computed physicochemical and stereoelectronic properties that affect molecular recognition. Both compounds share identical molecular weight (225.25 g/mol) and density (1.3±0.1 g/cm³) [1], yet exhibit different boiling points (397.7±37.0 °C for the 3-isomer vs. 389.8±37.0 °C for the 4-isomer) and flash points (194.4±26.5 °C vs. 189.5±26.5 °C) [1]. These differences, though modest, reflect divergent intermolecular interaction profiles. Furthermore, the 3-isomer features an amino group ortho to the methyl substituent, creating a distinct steric environment and hydrogen-bonding geometry relative to the 4-isomer. This regiochemical distinction defines unique vector space for downstream derivatization and target engagement [2].

Chemical biology Scaffold differentiation Medicinal chemistry

Derivative Potency Benchmarking: Activity of a 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamide Derivative in a Nuclear Receptor Corepressor Assay

A benzamide derivative of the target compound—3-(2-ketochromen-3-yl)-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)benzamide (BDBM75978; MLS000581554)—was evaluated in a high-throughput screening assay against human Isoform 2 of Nuclear Receptor Corepressor 2 (TRAC-1). The derivative exhibited an IC50 of 1.72 μM (1.72E+3 nM) [1]. This micromolar-range activity establishes a benchmark for the scaffold's target engagement potential in transcriptional coregulator modulation. While direct comparative data for other oxazolo[4,5-b]pyridine-phenylamine derivatives in the same assay are not available, the IC50 value serves as a quantitative anchor point for SAR optimization and scaffold validation relative to other heterocyclic cores in nuclear receptor modulation programs.

Nuclear receptor biology Chemical probe High-throughput screening

Scaffold-Class Activity Contextualization: Oxazolo[4,5-b]pyridine-2-one Based GSK-3β Inhibitors as a Class Benchmark

Within the broader oxazolo[4,5-b]pyridine class, potent kinase inhibition has been demonstrated by structurally related 2-one derivatives. Compound 4g, an oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole, exhibited GSK-3β inhibition with an IC50 of 0.19 μM [1]. In vivo anti-inflammatory activity in a rat paw edema model showed 76.36% inhibition at 5h post-carrageenan for compound 4g, with compounds 4d, 4f, and 4i achieving 74.54%, 72.72%, and 70.90% inhibition respectively [1]. These values exceed the performance of the reference drug indomethacin and the GSK-3β inhibitor SB216763 in comparable assays [1]. While the target compound (CAS 328907-88-6) is the 2-aryl-substituted free amine form rather than a 2-one derivative, this class-level evidence establishes the oxazolo[4,5-b]pyridine core as a validated pharmacophore capable of sub-micromolar kinase engagement and translation to in vivo efficacy.

Kinase inhibition Anti-inflammatory GSK-3β

Antibacterial Class Evidence: 2-(Substituted Phenyl) Oxazolo[4,5-b]pyridine Derivatives Demonstrate Strain-Selective Activity

A series of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives was evaluated for antibacterial activity against Gram-positive and Gram-negative bacterial strains. Compounds 3d, 3g, and 3h exhibited significant activity with MIC values in the range of 3.12–6.25 μg/mL against Staphylococcus aureus and Bacillus subtilis, while showing moderate activity (MIC 12.5–25 μg/mL) against Escherichia coli [1][2]. In silico ADME predictions for this series indicated favorable drug-likeness profiles with no Lipinski violations [2]. The 2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine scaffold (CAS 328907-88-6) represents the core pharmacophore from which such 2-(substituted phenyl) derivatives are elaborated. This class-level antibacterial validation, combined with favorable in silico ADME, supports the scaffold's utility in antimicrobial discovery programs.

Antibacterial Antimicrobial SAR

Pharmacokinetic Profiling: Computed ADME Parameters of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Computed physicochemical and ADME-relevant parameters for the target compound include LogP 2.78, TPSA 64.94 Ų, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 rotatable bond . These values satisfy Lipinski's Rule of Five criteria (MW <500, LogP ≤5, H-bond donors ≤5, H-bond acceptors ≤10), indicating favorable drug-likeness and predicted oral bioavailability potential . The moderate LogP (2.78) and moderate TPSA (64.94 Ų) position the compound within the optimal range for blood–brain barrier permeability predictions (TPSA <90 Ų and LogP 1–4). In contrast, the 4-substituted regioisomer (CAS 626218-35-7) lacks publicly reported computed ADME parameters, limiting direct procurement comparability. The availability of these computed parameters for CAS 328907-88-6 reduces uncertainty in early-stage drug discovery triage and formulation planning.

ADME Drug-likeness Computational chemistry

Fusion Pattern Isomerism: Oxazolo[4,5-b]pyridine vs. Oxazolo[5,4-b]pyridine Scaffolds

The oxazolo[4,5-b]pyridine scaffold of the target compound represents one of two possible fusion patterns for the oxazole–pyridine bicyclic system. The alternative oxazolo[5,4-b]pyridine scaffold, patented as early as 1990–1992 for analgesic applications, constitutes a distinct chemical series with different synthetic accessibility and biological profile [1][2]. EP0412899 describes oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine derivatives as separate chemical entities with non-interchangeable pharmacological properties, specifically in analgesic indications [1]. The target compound's [4,5-b] fusion pattern positions the pyridine nitrogen meta to the oxazole oxygen, whereas the [5,4-b] pattern positions it para. This electronic and geometric distinction alters both the compound's reactivity toward electrophilic substitution and its capacity for metal coordination in catalytic or biological contexts.

Heterocyclic chemistry Scaffold comparison Analgesic

2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine: Validated Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Scaffold for Nuclear Receptor Corepressor Modulation

Procurement is supported when the research objective involves transcriptional coregulator targeting, specifically nuclear receptor corepressor (TRAC-1) modulation. The benzamide derivative BDBM75978 (constructed from CAS 328907-88-6) demonstrated IC50 = 1.72 μM against this target, establishing a quantitative activity benchmark for the scaffold [1]. This scenario applies to early-stage hit validation and SAR expansion in nuclear receptor biology programs.

Medicinal Chemistry: GSK-3β Kinase Inhibitor Discovery Programs

Procurement is justified for kinase inhibitor discovery programs targeting GSK-3β, particularly those with an anti-inflammatory therapeutic focus. Structurally related oxazolo[4,5-b]pyridine-2-one derivatives have demonstrated sub-micromolar GSK-3β inhibition (IC50 = 0.19 μM) and robust in vivo anti-inflammatory activity (76.36% edema inhibition) exceeding reference drug performance [2]. CAS 328907-88-6 serves as a starting scaffold for elaboration toward GSK-3β inhibitors.

Antibacterial Drug Discovery: Gram-Positive Selective Agent Development

Procurement is appropriate for antibacterial discovery efforts targeting Gram-positive pathogens (Staphylococcus aureus, Bacillus subtilis). Class-level evidence demonstrates that 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives achieve MIC values of 3.12–6.25 μg/mL against these strains with favorable in silico ADME predictions [3]. CAS 328907-88-6 represents the core pharmacophore for constructing antibacterial screening libraries.

Chemical Biology: Regioisomer-Specific SAR Studies

Procurement is essential for SAR studies requiring strict regioisomeric control. The 2-methyl-3-aminophenyl substitution pattern (CAS 328907-88-6) exhibits distinct physicochemical properties (boiling point 397.7±37.0 °C, flash point 194.4±26.5 °C) compared to the 4-substituted regioisomer (389.8±37.0 °C, 189.5±26.5 °C) [4]. This differentiation is critical for ensuring reproducible synthetic derivatization and accurate biological target engagement data.

Organic Synthesis: Building Block for Benzamide and Triazole Conjugates

Procurement is warranted as a versatile synthetic intermediate for constructing biologically active conjugates. The free primary amine at the 3-position of the phenyl ring enables direct amide coupling, sulfonamide formation, or triazole conjugation (e.g., via click chemistry), as demonstrated in the synthesis of benzamide derivative BDBM75978 and in class-level oxazolo[4,5-b]pyridine-2-one triazole series [1][2]. The compound's single rotatable bond and moderate LogP (2.78) facilitate predictable downstream synthetic manipulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.